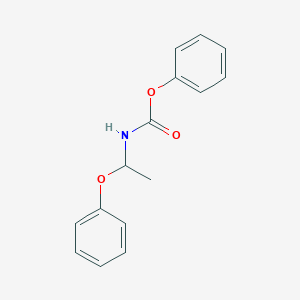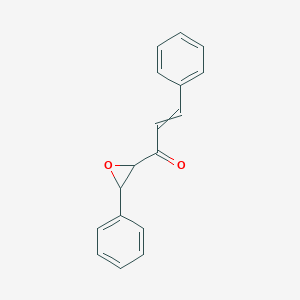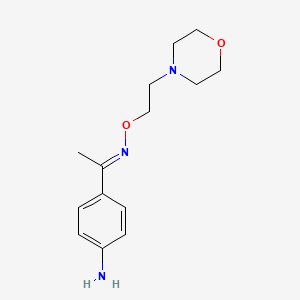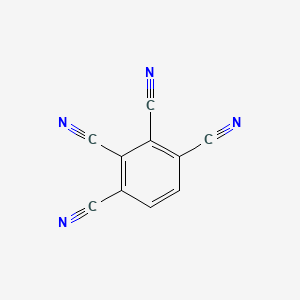
phenyl N-(1-phenoxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(1-phenoxyethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N-(1-phenoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-phenoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the transcarbamoylation of phenyl carbamate with 1-phenoxyethanol. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures (around 90°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(1-phenoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol, 1-phenoxyethanol, and carbon dioxide.
Substitution: Nucleophilic substitution reactions can take place at the carbamate nitrogen, resulting in the formation of substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Phenol, 1-phenoxyethanol, carbon dioxide.
Oxidation: Phenyl isocyanate, 1-phenoxyethanol.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Phenyl N-(1-phenoxyethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Agriculture: The compound serves as a precursor for the development of fungicides and herbicides.
Industrial Chemistry: It is employed in the production of polymers and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of phenyl N-(1-phenoxyethyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
Phenyl N-(1-phenoxyethyl)carbamate can be compared with other carbamates such as:
Phenyl N-methylcarbamate: Similar structure but with a methyl group instead of a phenoxyethyl group. It has different reactivity and applications.
Phenyl N-phenylcarbamate: Contains a phenyl group instead of a phenoxyethyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its phenoxyethyl group, which imparts distinct chemical properties and enhances its versatility in various applications.
Propriétés
Numéro CAS |
35451-80-0 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
phenyl N-(1-phenoxyethyl)carbamate |
InChI |
InChI=1S/C15H15NO3/c1-12(18-13-8-4-2-5-9-13)16-15(17)19-14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17) |
Clé InChI |
DJGRVJNGPKMBKF-UHFFFAOYSA-N |
SMILES canonique |
CC(NC(=O)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)





![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
